molecular formula C25H23N3O2S B12893754 N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide CAS No. 590396-69-3

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B12893754
CAS No.: 590396-69-3
M. Wt: 429.5 g/mol
InChI Key: FXLQZKBNPVBHHI-UHFFFAOYSA-N
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Description

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound with the molecular formula C25H23N3O2S. It is a heterocyclic building block used primarily in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves the reaction of 2-(2,3-dimethylphenyl)-1,3-benzoxazole with 3,4-dimethylbenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a catalyst such as triethylamine .

Industrial Production Methods

The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzoxazole and benzamide moieties makes it a versatile compound for various research applications .

Properties

CAS No.

590396-69-3

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H23N3O2S/c1-14-8-9-18(12-16(14)3)23(29)28-25(31)26-19-10-11-22-21(13-19)27-24(30-22)20-7-5-6-15(2)17(20)4/h5-13H,1-4H3,(H2,26,28,29,31)

InChI Key

FXLQZKBNPVBHHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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